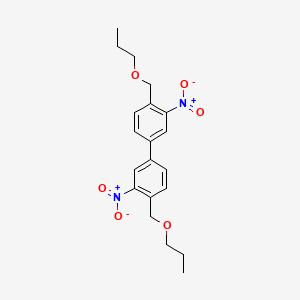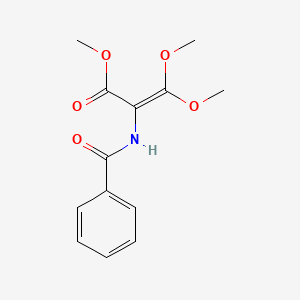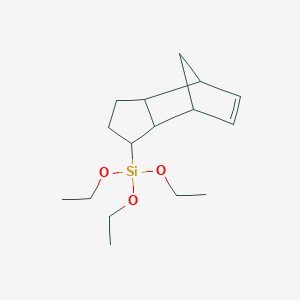
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane is a silane compound with the molecular formula C16H28O3Si . It is characterized by its unique structure, which includes a hexahydro-1H-4,7-methanoindenyl group attached to a triethoxysilane moiety . This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane typically involves the reaction of the corresponding hexahydro-1H-4,7-methanoindenyl derivative with triethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silane bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to promote siloxane bond formation.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane involves its ability to form strong bonds with various substrates through its silane group. The triethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces . This property makes it valuable for surface modification and adhesion applications .
Comparison with Similar Compounds
Similar Compounds
- Triethoxy(2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-inden-1-yl)silane .
- Triethoxy(2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)silane .
- Triethoxy(2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-inden-2-yl)silane .
Uniqueness
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to other similar silane compounds . Its ability to form stable siloxane bonds and modify surfaces makes it particularly valuable in various applications .
Properties
CAS No. |
144333-64-2 |
|---|---|
Molecular Formula |
C16H28O3Si |
Molecular Weight |
296.48 g/mol |
IUPAC Name |
triethoxy(3-tricyclo[5.2.1.02,6]dec-8-enyl)silane |
InChI |
InChI=1S/C16H28O3Si/c1-4-17-20(18-5-2,19-6-3)15-10-9-14-12-7-8-13(11-12)16(14)15/h7-8,12-16H,4-6,9-11H2,1-3H3 |
InChI Key |
DBRWIQZDYIJZET-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1CCC2C1C3CC2C=C3)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
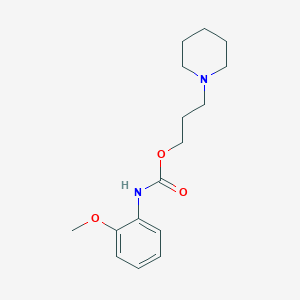
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
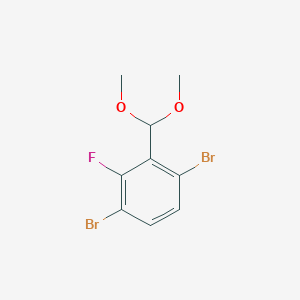

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
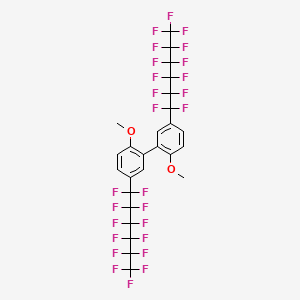
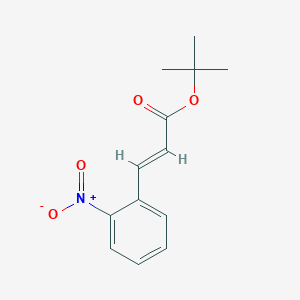
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
